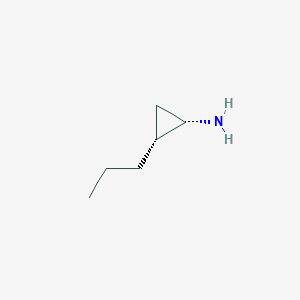

(1S,2R)-2-Propylcyclopropan-1-amine

Description

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

(1S,2R)-2-propylcyclopropan-1-amine |

InChI |

InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 |

InChI Key |

XNPZNZSQFBQSTE-RITPCOANSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@@H]1N |

Canonical SMILES |

CCCC1CC1N |

Origin of Product |

United States |

Preparation Methods

Diastereoselective Cyclopropanation Using Chiral Camphorpyrazolidinone-Derived α,β-Unsaturated Amides

One of the most effective routes to enantiopure cyclopropane derivatives, including (1S,2R)-2-Propylcyclopropan-1-amine, involves the use of chiral camphorpyrazolidinone-derived α,β-unsaturated amides as Michael acceptors. The cyclopropanation is achieved by reacting these substrates with sulfur ylides, such as ethyl (dimethylsulfuranylidene) acetate, under metal-free conditions.

- This method affords high stereochemical control, yielding the (1S,2R) isomer selectively.

- The reaction proceeds efficiently without the need for metal catalysts, which is advantageous for pharmaceutical applications.

- The approach is versatile for synthesizing various 1,2,3-trisubstituted cyclopropane derivatives.

| Parameter | Description |

|---|---|

| Chiral auxiliary | Camphorpyrazolidinone |

| Michael acceptor | α,β-Unsaturated amides |

| Cyclopropanation reagent | Ethyl (dimethylsulfuranylidene) acetate (sulfur ylide) |

| Catalyst | None (metal-free) |

| Stereoselectivity | High, favoring (1S,2R) configuration |

| Yield | Generally good, depending on substrate |

This method was demonstrated in a study that highlighted its utility for synthesizing enantiopure cyclopropanes useful in polyamine cancer therapy research.

Asymmetric Hydrogenation and Subsequent Functionalization

Asymmetric hydrogenation of prochiral precursors followed by amination steps is another pathway to obtain (1S,2R)-2-Propylcyclopropan-1-amine. This method typically involves:

- Hydrogenation of an unsaturated cyclopropane precursor using chiral catalysts.

- Subsequent introduction of the amino group through reductive amination or nucleophilic substitution.

This route benefits from:

- The ability to control stereochemistry via chiral catalysts.

- Scalability for industrial synthesis.

However, the method may require chiral HPLC separation to isolate the desired enantiomer due to formation of diastereomeric mixtures.

Stereochemical Resolution of Racemic Mixtures

In some cases, racemic mixtures of 2-propylcyclopropan-1-amine derivatives are prepared first, followed by chiral resolution techniques such as:

- Chiral high-performance liquid chromatography (HPLC).

- Formation of diastereomeric salts with chiral acids or bases.

This approach is often used when asymmetric synthesis routes are less efficient or when chiral starting materials are unavailable. Although effective, it can be less economical due to the need for separation and lower overall yields.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

The camphorpyrazolidinone-derived cyclopropanation method is particularly noted for its efficiency and stereochemical control without metal catalysts, making it highly suitable for preparing (1S,2R)-2-Propylcyclopropan-1-amine for pharmaceutical applications.

Asymmetric hydrogenation routes, although effective, often require additional purification steps to isolate the desired enantiomer due to diastereomer formation.

The choice of method depends on factors such as desired scale, purity requirements, availability of chiral catalysts or auxiliaries, and cost considerations.

The stereochemistry of (1S,2R)-2-Propylcyclopropan-1-amine is crucial for its biological activity, especially in interactions with enzymes and receptors, underscoring the importance of enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Propylcyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or imines.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S,2R)-2-Propylcyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of (1S,2R)-2-Propylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (1S,2R)-2-Propylcyclopropan-1-amine, highlighting substituent effects on physicochemical properties and applications:

Key Observations:

Substituent Effects on Physicochemical Properties: Alkyl vs. Halogenation: Bromine or chlorine atoms on aryl rings improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in antiviral and antibiotic research . Salt Forms: Hydrochloride salts (e.g., ) are common for cyclopropanamines to enhance solubility and stability, a strategy applicable to the target compound.

Biological Relevance :

- Cyclopropanamines with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) are frequently investigated for antimicrobial and antiviral activity due to their ability to mimic natural substrates in enzyme inhibition .

- The pyridinyl-substituted analog () exhibits a higher pKa (~8.36), suggesting greater basicity, which may influence receptor binding in neurological targets.

Synthetic Accessibility :

- Bromopyridinyl and fluorophenyl derivatives are often synthesized via Suzuki-Miyaura coupling or cyclopropanation reactions, while alkyl-substituted analogs (like the target compound) may require alternative strategies, such as ring-opening of epoxides with amines .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for (1S,2R)-2-Propylcyclopropan-1-amine, and how can stereochemical purity be optimized?

- Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as the [2+1] cycloaddition of alkenes with carbenes or transition-metal-catalyzed reactions. Key parameters include:

- Catalyst selection : Chiral catalysts (e.g., Rh(II) complexes) to enforce (1S,2R) stereochemistry .

- Temperature control : Low temperatures (-20°C to 0°C) to minimize racemization .

- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates and selectivity .

- Post-synthesis purification : Chiral HPLC or recrystallization to achieve >98% enantiomeric excess .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of (1S,2R)-2-Propylcyclopropan-1-amine?

- Methodological Answer :

- NMR : H- and C-NMR coupled with NOESY to verify spatial arrangement of the cyclopropane ring and propyl group .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Vibrational circular dichroism (VCD) : For non-crystalline samples, VCD provides stereochemical assignment with computational validation .

Advanced Research Questions

Q. How does the stereochemistry of (1S,2R)-2-Propylcyclopropan-1-amine influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking simulations : Compare binding affinities of (1S,2R) vs. (1R,2S) isomers to targets like monoamine oxidases (MAOs) or serotonin receptors .

- Pharmacological assays : Functional assays (e.g., cAMP accumulation or radioligand displacement) to quantify stereospecific activity .

- Metabolic stability studies : Assess enantiomer-specific degradation using liver microsomes .

Q. What strategies resolve contradictions in reported biological activities of cyclopropylamine derivatives?

- Methodological Answer :

- Meta-analysis standardization : Normalize data across studies using metrics like pIC or ligand efficiency .

- Batch-to-batch variability checks : Verify compound purity (>95%) and stereochemical integrity via orthogonal methods (e.g., LC-MS, chiral GC) .

- In vitro-in vivo correlation (IVIVC) : Account for differences in membrane permeability or metabolic clearance between assay systems .

Q. How can computational modeling guide the design of (1S,2R)-2-Propylcyclopropan-1-amine analogs with enhanced selectivity?

- Methodological Answer :

- Quantum mechanical (QM) calculations : Predict cyclopropane ring strain and substituent effects on reactivity .

- Free-energy perturbation (FEP) : Map binding free-energy differences for substituent modifications (e.g., fluorination at the propyl chain) .

- ADMET profiling : Use tools like SwissADME to optimize logP, solubility, and CYP450 inhibition risks .

Q. What are the key challenges in scaling up the synthesis of (1S,2R)-2-Propylcyclopropan-1-amine while maintaining stereochemical fidelity?

- Methodological Answer :

- Continuous flow chemistry : Reduces side reactions and improves heat/mass transfer for cyclopropanation steps .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Cu(I)) enable recycling and reduce metal contamination .

- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to detect stereochemical drift .

Comparative Analysis

Q. How does (1S,2R)-2-Propylcyclopropan-1-amine compare structurally and functionally to its fluorinated analogs (e.g., 2-(difluoromethyl)cyclopropan-1-amine)?

- Methodological Answer :

- Structural comparison : Fluorine atoms increase electronegativity, altering electron density in the cyclopropane ring and amine group .

- Functional impact : Fluorination enhances metabolic stability but may reduce membrane permeability due to increased polarity .

- Biological activity : Fluorinated analogs show higher MAO-B inhibition but lower serotonin receptor affinity compared to non-fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.